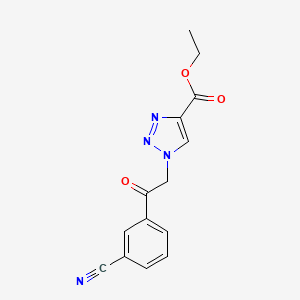

1-(2-(3-cyanophényl)-2-oxoéthyl)-1H-1,2,3-triazole-4-carboxylate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

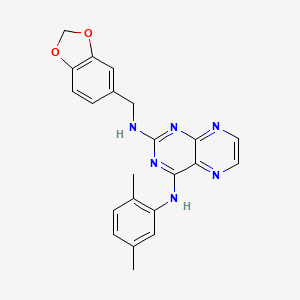

Ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate is a compound that falls within the broader class of triazole derivatives. Triazoles are a group of heterocyclic compounds that have three nitrogen atoms in a five-membered ring, and they are known for their various biological activities and applications in medicinal chemistry. The specific structure of ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate suggests that it may have interesting chemical and physical properties, as well as potential applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of related triazole derivatives often involves cyclocondensation reactions or palladium-catalyzed coupling reactions. For instance, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for the synthesis of substituted oxazoles through a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions . Similarly, ethyl 1,2,4-triazole-3-carboxylates can be synthesized from carboxylic acid hydrazides and ethyl carbethoxyformimidate . Although the exact synthesis of ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield a wide range of compounds with diverse properties. For example, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate has been structurally characterized, crystallizing in the triclinic space group and exhibiting an N–H⋯O hydrogen bond that stabilizes the structure . This suggests that similar hydrogen bonding and crystalline features might be expected in the structure of ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including cyclocondensation, alkenylation, benzylation, and alkylation. Direct palladium-catalyzed reactions such as alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with different halides have been reported . These reactions are regioselective and can be used to introduce various substituents into the triazole ring. The reactivity of the triazole ring in ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate could potentially be exploited in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely depending on the substituents attached to the triazole ring. For instance, the presence of a cyano group, as seen in the target compound, can influence the compound's polarity, reactivity, and potential interactions with biological targets. The antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have been evaluated, indicating that the cyano group and other substituents can impart significant biological activities to these compounds . This suggests that ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate may also possess interesting biological properties.

Applications De Recherche Scientifique

- Fébustostat (Uloric®), un médicament utilisé pour traiter l'hyperuricémie et la goutte, est dérivé de ce composé. Le fébustostat inhibe la xanthine oxydase, réduisant ainsi les niveaux d'acide urique dans le sang. Son approbation par la Food and Drug Administration (FDA) des États-Unis souligne son importance clinique .

- Le 1-(2-(3-cyanophényl)-2-oxoéthyl)-1H-1,2,3-triazole-4-carboxylate d'éthyle sert de bloc de construction pour la synthèse de divers composés hétérocycliques. Les chercheurs ont exploré son utilisation dans la réaction de Biginelli, conduisant à la formation de dérivés de 3,4-dihydropyrimidin-2-one .

- Les 2-arylhydrazinecarboxylates d'éthyle, structurellement liés à notre composé, peuvent agir comme organocatalyseurs dans les réactions de Mitsunobu. Ces composés génèrent des 2-arylazocarboxylates d'éthyle par oxydation aérobie avec une quantité catalytique de phtalocyanine de fer .

- Les dérivés non plans de 3,4-dihydropyrimidin-2(1H)-one (DHPM) sont des structures privilégiées pour la recherche pharmaceutique. Des modifications autour de ce motif ont conduit à la découverte de modulateurs des canaux calciques, d'inhibiteurs de la réplication du virus de l'hépatite B, d'inhibiteurs de la kinésine mitotique et d'antagonistes des récepteurs α1a-adrénergiques .

- La partie thiazole du composé contribue à sa réactivité. Les chercheurs ont exploré sa synthèse et ses schémas de réactivité, en particulier dans le contexte des thiazolecarboxylates .

Chimie Médicinale et Développement de Médicaments

Synthèse Hétérocyclique

Organocatalyse

Pharmacologie Multiforme

Chimie des Thiazoles

Réactions de Cyclocondensation et de Cyclisation

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c1-2-21-14(20)12-8-18(17-16-12)9-13(19)11-5-3-4-10(6-11)7-15/h3-6,8H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTVKWBMKGGODR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)CC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-phenoxyphenyl)propanamide](/img/no-structure.png)

![N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2509153.png)

![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2509158.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2509161.png)

![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate](/img/structure/B2509165.png)

![3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2509167.png)

![1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2509170.png)